molecular formula C17H21NO5S2 B14014639 3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate CAS No. 51425-88-8

3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate

Katalognummer: B14014639
CAS-Nummer: 51425-88-8
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: UVQOVWOIXDPYEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-[3-(4-methylphenyl)sulfonyloxypropyl]benzenesulfonamide is a complex organic compound with the molecular formula C20H20N2O4S2 It is characterized by the presence of sulfonamide and sulfonyloxy groups, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(4-methylphenyl)sulfonyloxypropyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 4-methylphenylsulfonyl chloride: This intermediate is prepared by reacting 4-methylbenzenesulfonyl chloride with an appropriate base.

    Formation of the sulfonyloxypropyl intermediate: The 4-methylphenylsulfonyl chloride is then reacted with a propylamine derivative to form the sulfonyloxypropyl intermediate.

    Coupling with benzenesulfonamide: Finally, the sulfonyloxypropyl intermediate is coupled with benzenesulfonamide under suitable reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-[3-(4-methylphenyl)sulfonyloxypropyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-methyl-N-[3-(4-methylphenyl)sulfonyloxypropyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-methyl-N-[3-(4-methylphenyl)sulfonyloxypropyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyloxy group may also play a role in modulating the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methylbenzenesulfonamide: A simpler sulfonamide with similar functional groups but lacking the sulfonyloxypropyl moiety.

    4-methyl-N-(4-methylphenyl)benzenesulfonamide: Similar structure but without the sulfonyloxypropyl group.

Uniqueness

4-methyl-N-[3-(4-methylphenyl)sulfonyloxypropyl]benzenesulfonamide is unique due to the presence of both sulfonamide and sulfonyloxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

51425-88-8

Molekularformel

C17H21NO5S2

Molekulargewicht

383.5 g/mol

IUPAC-Name

3-[(4-methylphenyl)sulfonylamino]propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H21NO5S2/c1-14-4-8-16(9-5-14)24(19,20)18-12-3-13-23-25(21,22)17-10-6-15(2)7-11-17/h4-11,18H,3,12-13H2,1-2H3

InChI-Schlüssel

UVQOVWOIXDPYEB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCOS(=O)(=O)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.